molecular formula C6H4N2O B14554797 5-Isocyanatopenta-2,4-dienenitrile CAS No. 61979-47-3

5-Isocyanatopenta-2,4-dienenitrile

Cat. No.: B14554797
CAS No.: 61979-47-3
M. Wt: 120.11 g/mol
InChI Key: JVSOPCSOVRDTAN-UHFFFAOYSA-N
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Description

5-Isocyanatopenta-2,4-dienenitrile is a chemical compound characterized by the presence of both isocyanate and nitrile functional groups. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanatopenta-2,4-dienenitrile typically involves the reaction of 2,4-pentadienenitrile with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of catalysts and specific solvents can enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and high throughput. Safety measures are crucial due to the reactivity of the isocyanate group .

Chemical Reactions Analysis

Types of Reactions

5-Isocyanatopenta-2,4-dienenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

5-Isocyanatopenta-2,4-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isocyanatopenta-2,4-dienenitrile involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, while the nitrile group can participate in various addition reactions. These interactions enable the compound to modify molecular targets and pathways, making it a versatile tool in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile
  • Isobutyronitrile
  • Propiononitrile
  • Acrylonitrile
  • Butyronitrile
  • Malononitrile
  • Succinonitrile
  • Adiponitrile
  • Methacrylonitrile

Uniqueness

5-Isocyanatopenta-2,4-dienenitrile is unique due to the presence of both isocyanate and nitrile groups, which confer high reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry .

Properties

CAS No.

61979-47-3

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

5-isocyanatopenta-2,4-dienenitrile

InChI

InChI=1S/C6H4N2O/c7-4-2-1-3-5-8-6-9/h1-3,5H

InChI Key

JVSOPCSOVRDTAN-UHFFFAOYSA-N

Canonical SMILES

C(=CC#N)C=CN=C=O

Origin of Product

United States

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